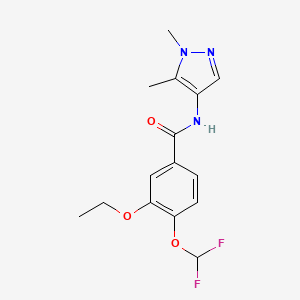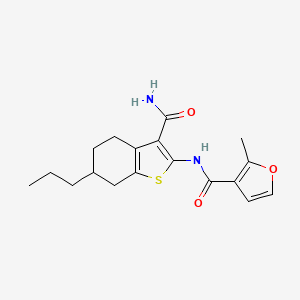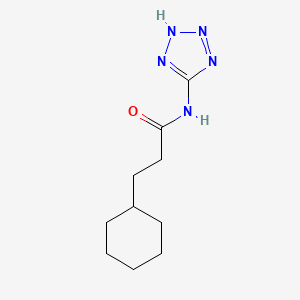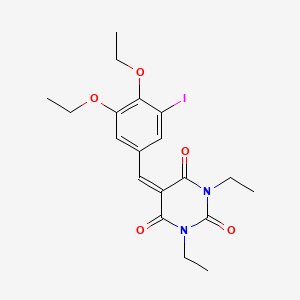
1,4-di(1H-pyrazol-1-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE: is an organic compound that features two pyrazole rings attached to a butanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE typically involves the reaction of 1,4-diketones with hydrazine derivatives. One common method includes the condensation of 1,4-butanedione with 1H-pyrazole-1-carboxaldehyde under acidic conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Pyrazole-1,4-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of anticancer drugs. Its structure allows for the inhibition of specific enzymes involved in cancer cell proliferation.
Industry: In the industrial sector, 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and proliferation.
Comparison with Similar Compounds
1,4-DI(1H-PYRAZOL-4-YL)-1,4-BUTANEDIONE: Similar structure but different substitution pattern on the pyrazole rings.
1,4-DI(1H-PYRAZOL-3-YL)-1,4-BUTANEDIONE: Another isomer with pyrazole rings attached at different positions.
Uniqueness: 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1,4-di(pyrazol-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C10H10N4O2/c15-9(13-7-1-5-11-13)3-4-10(16)14-8-2-6-12-14/h1-2,5-8H,3-4H2 |
InChI Key |
YELCMLVLFCLYIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)CCC(=O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-diethoxybenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974443.png)
![methyl {[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10974450.png)

![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10974474.png)
![methyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10974486.png)
![N-cyclohexyl-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10974489.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B10974494.png)
![[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-(2-bicyclo[2.2.1]heptanyl)methanone](/img/structure/B10974499.png)




